Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate
Description
Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate (CAS 193634-82-1) is a bicyclic compound featuring a seven-membered ring system with oxygen (oxa) and nitrogen (aza) heteroatoms. Its molecular formula is C₇H₁₁NO₃, with a molecular weight of 157.16 g/mol . This compound is classified as a constrained bicyclic scaffold, often utilized in medicinal chemistry for conformational restriction of peptides or as a precursor in synthetic organic chemistry. Limited solubility data are available, but its structural analogs (e.g., benzyl derivatives) suggest solubility in polar organic solvents like methanol or acetonitrile .
Properties
CAS No. |
700372-73-2 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-10-6(9)7-4-8-3-2-5(7)11-7/h5,8H,2-4H2,1H3 |
InChI Key |
FIRPSEZEZQOZKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CNCCC1O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both an epoxide and an amine group. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate has garnered attention for its potential role as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological pathways:
- Neurotransmitter Modulation : Research indicates that this compound can inhibit neurotransmitter reuptake systems, affecting serotonin, dopamine, and norepinephrine pathways critical for mood regulation and cognitive functions. Such properties suggest potential applications in treating conditions like depression and anxiety disorders .
- Synthesis of Analgesics and Anti-inflammatory Agents : It serves as a valuable intermediate in developing novel analgesics and anti-inflammatory drugs, contributing to advancements in pain management therapies .
Organic Synthesis
In organic chemistry, this compound is utilized for creating complex molecular structures:
- Building Chemical Libraries : Its unique structure allows researchers to explore diverse chemical modifications, facilitating the development of new compounds with desired biological activities .
Biochemical Research
The compound is also employed in biochemical studies to understand enzyme mechanisms and interactions within biological pathways:
- Enzyme Interaction Studies : Researchers utilize this compound to investigate how it interacts with various receptors and transporters involved in neurotransmission, aiding in the identification of therapeutic targets for neurological disorders .
Material Science
Beyond pharmaceutical applications, this compound finds use in material science:
- Advanced Material Formulation : The compound enhances properties such as durability and resistance to environmental factors, contributing to the development of advanced materials for various industrial applications .
Agricultural Chemistry
This compound is also investigated for its potential in agricultural chemistry:
- Agrochemical Development : It plays a role in formulating more effective and environmentally friendly pesticides and herbicides, contributing to sustainable agricultural practices .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Intermediate for synthesizing drugs targeting neurological pathways (e.g., antidepressants) |
| Organic Synthesis | Building blocks for complex molecular structures; versatile for chemical modifications |
| Biochemical Research | Studies on enzyme interactions; understanding neurotransmission pathways |
| Material Science | Enhances material properties; used in advanced formulations |
| Agricultural Chemistry | Development of effective agrochemicals; environmentally friendly pesticides |
Case Studies
Several studies highlight the effectiveness of this compound in various applications:
- Neuropharmacological Studies : Investigations into its effects on serotonin and dopamine reuptake inhibition have shown promising results for treating mood disorders.
- Synthesis of New Analgesics : Case studies demonstrate successful synthesis pathways leading to novel pain relief medications using this compound as an intermediate.
- Material Properties Enhancement : Research indicates that incorporating this compound into material formulations significantly improves durability against environmental stressors.
Mechanism of Action
The mechanism of action of Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in research and drug development.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Positional Isomers and Ester Variations
a) Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 81396-51-2)
- Key Difference : The carboxylate group is at position 3 instead of 1.
- Molecular Formula: C₇H₁₁NO₃ (same as target compound).
b) Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 66207-08-7)
Ring System Variations
a) 7-Azabicyclo[2.2.1]heptane Derivatives
- Example : Methyl N-benzoyl-2-exo-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate (rac-7) .
- Key Difference : Smaller bicyclo[2.2.1] ring system with a bridgehead nitrogen.
- Synthesis : Achieved in 75% yield via column chromatography, highlighting efficient scalability .
- Applications : Used to enforce β-turn conformations in peptides, unlike the larger [4.1.0] system, which may favor different secondary structures .
b) 6-Oxa-3-azabicyclo[3.1.1]heptane
Functional Group Modifications
a) tert-Butyl Esters
- Example : tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 951766-54-4) .
- Key Difference : Bulky tert-butyl group enhances stability under acidic conditions.
- Applications : Commonly used as a protective group in multi-step syntheses .
b) Hydrochloride Salts
Comparative Data Table
Key Research Findings
Biological Activity
Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure which contributes to its biological properties. The compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molar Mass : 199.25 g/mol
- Density : 1.256 g/cm³ (predicted)
Neuropharmacological Effects
Research has indicated that derivatives of the azabicyclo structure may exhibit significant neuropharmacological effects, particularly as potential treatments for neurological disorders.
-
Dopamine Reuptake Inhibition :
- Compounds similar to methyl 7-oxa-3-azabicyclo[4.1.0]heptane have been reported to act as selective dopamine reuptake inhibitors, which can be beneficial in treating conditions such as depression and ADHD .
- A study highlighted the effectiveness of these compounds in enhancing dopaminergic signaling, which is crucial for mood regulation.
-
Case Study - Antidepressant Activity :
- In a controlled study involving animal models, methyl 7-oxa-3-azabicyclo[4.1.0]heptane was administered to assess its antidepressant-like effects.
- Results showed a significant reduction in immobility time in the forced swim test compared to control groups, suggesting potential antidepressant properties .
Anticancer Properties
The compound has also been investigated for its anticancer activity, particularly targeting specific cancer cell lines.
-
TACC3 Inhibition :
- Methyl 7-oxa-3-azabicyclo[4.1.0]heptane derivatives have been identified as inhibitors of TACC3 (Transforming Acidic Coiled-Coil Protein 3), which plays a role in cell division and cancer progression .
- In vitro studies demonstrated that these compounds can induce mitotic arrest in cancer cells, leading to apoptosis.
- Case Study - Colon Cancer :
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
